2,4,6-Trichloropyridin-3-ol

Toxicology Environmental Chemistry Disinfection Byproducts

This 3-hydroxypyridine isomer enables sequential functionalization pathways unattainable with common 2-pyridinols like 3,5,6-trichloro-2-pyridinol (chlorpyrifos metabolite). The 3-OH group electronically differentiates C-Cl reactivities, facilitating chemoselective Suzuki-Miyaura and Buchwald-Hartwig couplings for 2,3,4,6-tetrasubstituted pyridine libraries. Additionally, its 2024 identification as an emerging drinking water disinfection byproduct creates critical demand for isomer-specific analytical reference material to ensure accurate LC-MS/MS quantification and human health risk assessment.

Molecular Formula C5H2Cl3NO
Molecular Weight 198.43 g/mol
CAS No. 58498-59-2
Cat. No. B11899207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloropyridin-3-ol
CAS58498-59-2
Molecular FormulaC5H2Cl3NO
Molecular Weight198.43 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)O)Cl
InChIInChI=1S/C5H2Cl3NO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H
InChIKeyDDABQOFKVFCCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloropyridin-3-ol (CAS 58498-59-2): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2,4,6-Trichloropyridin-3-ol (CAS 58498-59-2) is a polychlorinated 3-hydroxypyridine derivative, structurally defined by a pyridine ring bearing three chlorine substituents at the 2-, 4-, and 6-positions and a hydroxyl group at the 3-position . Key physicochemical descriptors include a molecular weight of 198.43 g/mol (exact mass: 196.92 Da), a calculated density of 1.7±0.1 g/cm³, and a predicted boiling point of 338.8±37.0 °C at 760 mmHg [1]. The compound exhibits low aqueous solubility, with a calculated value of 1.1 g/L at 25 °C, and its hydrogen bond donor/acceptor profile (1 donor, 2 acceptors) and absence of rotatable bonds dictate its behavior in formulation and reaction media . Its core synthetic utility stems from the orthogonal reactivity of its chlorine substituents, enabling sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions for the construction of diverse heterocyclic scaffolds [1].

Why 2,4,6-Trichloropyridin-3-ol (CAS 58498-59-2) Cannot Be Replaced by Generic Trichloropyridinols in Regioselective Synthesis


The assumption that trichloropyridinols are interchangeable intermediates is fundamentally flawed due to pronounced regioisomer-specific differences in physicochemical properties and, more critically, in their patterns of nucleophilic aromatic substitution (SNAr) and cross-coupling reactivity [1]. While 3,5,6-trichloro-2-pyridinol (CAS 6515-38-4) is a well-established, commercially dominant intermediate for organophosphate insecticides like chlorpyrifos, its 2-hydroxy/3,5,6-chloro substitution pattern dictates a distinct reactivity profile that is not translatable to the 3-hydroxy/2,4,6-chloro pattern of the target compound [1]. The 3-hydroxyl group in 2,4,6-trichloropyridin-3-ol exerts a unique electronic influence on the adjacent chlorines, enabling distinct chemo- and regioselective functionalization pathways that are impossible to replicate with the 2-pyridinol isomer [1]. Furthermore, the presence of the 3-hydroxy group has been implicated in the formation of this specific isomer as an emerging disinfection byproduct, underscoring a unique formation mechanism not shared by other regioisomers [2]. Therefore, substituting one trichloropyridinol for another without quantitative, reaction-specific validation introduces substantial risk of synthetic failure, off-target impurity profiles, and compromised yields in multi-step sequences.

2,4,6-Trichloropyridin-3-ol (58498-59-2): Head-to-Head Comparative Evidence for Procurement and Selection


Cytotoxicity Profile of 2,4,6-Trichloropyridin-3-ol Relative to Other Halopyridinol Isomers

In a 2024 study assessing the in vitro cytotoxicity of emerging halopyridinol disinfection byproducts (DBPs) using human hepatocellular carcinoma (HepG2) cells, the cytotoxic potency of the 2,4,6-trichloro-3-pyridinol isomer was quantitatively established relative to other halogenated pyridinols and a common aliphatic DBP [1]. The study provides a direct comparison of EC50 values, establishing a clear hierarchy of cytotoxic potential that is relevant for assessing the compound's role as a contaminant standard and for understanding its biological activity relative to structurally similar analogs [1].

Toxicology Environmental Chemistry Disinfection Byproducts

Regioselective Nucleophilic Substitution in 2,4,6-Trihalopyridine Scaffolds: Silyl-Directed Orthogonal Reactivity

A foundational study by Schlosser and Ruzziconi (2005) demonstrated the intrinsic and then tunable regioselectivity of nucleophilic aromatic substitution on 2,4,6-trihalopyridines, including 2,4,6-trichloropyridine [1]. Without any directing group, the reaction of 2,4,6-trichloropyridine with standard nucleophiles occurs exclusively at the 4-position [1]. However, the research presents a method to completely reverse this selectivity: by introducing a trialkylsilyl group at the 3-position of the pyridine ring, the site of substitution is redirected exclusively to the 6-position (or 2-position), the halogen most remote from the bulky silyl group [1]. After removal of the silyl protective group, the nucleophile is found to occupy a position neighboring the ring nitrogen, a synthetically valuable outcome [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Synthetic Efficiency: A Quantitative Yield Comparison for 2,4,6-Trichloropyridin-3-ol Preparation

A preparative method for 2,4,6-trichloropyridin-3-ol is reported via the halodecarboxylation of 3-hydroxy-2-pyridinecarboxylic acid using N-chlorosuccinimide (NCS) in ethanol at room temperature [1]. This protocol, which avoids the need for harsh chlorinating agents or catalysts, yields the target compound in 79% isolated yield [1]. This method contrasts with industrial syntheses of the dominant isomer, 3,5,6-trichloro-2-pyridinol, which often rely on multi-step chlorination of pyridine to tetrachloropyridine followed by hydrolysis, a route that generates a different isomeric outcome .

Process Chemistry Synthetic Methodology Halodecarboxylation

Solubility and Physicochemical Differentiation from the Dominant 2-Pyridinol Isomer

Fundamental physicochemical properties distinguish 2,4,6-trichloropyridin-3-ol from the commercially prevalent 3,5,6-trichloro-2-pyridinol isomer. The target compound has a calculated aqueous solubility of 1.1 g/L at 25 °C . In contrast, its 2-pyridinol counterpart is reported to be practically insoluble in water . Additionally, the target compound is a solid at ambient temperature, while 2,4,6-trichloropyridine (the non-hydroxylated analog) has a reported melting point of 33-37 °C, existing as a low-melting solid or liquid near room temperature, which impacts handling and storage requirements .

Formulation Science Analytical Chemistry Physicochemical Profiling

Evidence-Backed Application Scenarios for 2,4,6-Trichloropyridin-3-ol (CAS 58498-59-2) in Research and Industrial Sourcing


Synthesis of Orthogonally Functionalized Pyridine Scaffolds via Programmed SNAr/Coupling Sequences

The primary value proposition of 2,4,6-trichloropyridin-3-ol is as a versatile building block for the synthesis of 2,3,4,6-tetrasubstituted pyridines. Based on the regioselective substitution principles established for 2,4,6-trihalopyridines, researchers can exploit the intrinsic reactivity of the 4-chloro position or redirect it to the 6-position using a 3-silyl protecting group strategy [1]. This orthogonal reactivity allows for the sequential installation of distinct chemical functionalities (e.g., amines, aryl groups, alkyl chains) via successive nucleophilic substitution and metal-catalyzed cross-coupling steps. This capability is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around a pyridine core, enabling the rapid generation of diverse compound libraries that are not synthetically accessible from other regioisomers like 3,5,6-trichloro-2-pyridinol.

Analytical Standard for Monitoring Emerging Halopyridinol Disinfection Byproducts (DBPs) in Water

The 2024 identification of 2,4,6-trichloro-3-pyridinol as a novel, emerging DBP in drinking water treatment creates a specific, high-stakes application for this compound as an analytical standard [1]. Environmental monitoring laboratories and water treatment research facilities require a certified reference material of this specific isomer to accurately detect, identify, and quantify its presence in finished drinking water. This need is underscored by the study's findings that different halopyridinol isomers, such as 3,5,6-trichloro-2-pyridinol, exhibit significantly different cytotoxic potencies (EC50 = 474.3 μM), making isomer-specific monitoring essential for accurate human health risk assessment [1]. Procurement of the pure 2,4,6-trichloro-3-ol isomer is therefore critical for developing and validating analytical methods like LC-MS/MS to distinguish it from its more toxic and more common 2-pyridinol counterpart.

Precursor for Metal-Catalyzed Cross-Coupling in the Assembly of Complex Heterocycles

The presence of three reactive aryl chlorides on a pyridine ring makes this compound an excellent substrate for modern palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The differential reactivity of the C-Cl bonds, influenced by the 3-hydroxy group, can be leveraged for chemoselective couplings, allowing for the iterative functionalization of the pyridine core [1]. This is a cornerstone application in both academic research and industrial process chemistry for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials. The compound's established synthetic accessibility via a mild halodecarboxylation route (79% yield) further supports its viability as a starting material for such multi-step sequences [2].

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